3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride
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Overview
Description
3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride is a synthetic compound that belongs to the class of isoindolones. These compounds are known for their diverse biological activities and potential therapeutic applications. The dihydrochloride form indicates that the compound is present as a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino and Chlorophenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Formation of the Dihydrochloride Salt: The final compound can be converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the isoindolone core or the chlorophenyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-amino-5-chlorophenyl)-2-[2-(dimethylamino)ethyl]-3H-isoindol-1-one
- 3-(2-amino-5-bromophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one
Uniqueness
The uniqueness of 3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride lies in its specific substitution pattern and the presence of the dihydrochloride salt form, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
116870-81-6 |
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Molecular Formula |
C20H26Cl3N3O |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride |
InChI |
InChI=1S/C20H24ClN3O.2ClH/c1-3-23(4-2)11-12-24-19(17-13-14(21)9-10-18(17)22)15-7-5-6-8-16(15)20(24)25;;/h5-10,13,19H,3-4,11-12,22H2,1-2H3;2*1H |
InChI Key |
FOOJCJIZFHXGNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)Cl)N.Cl.Cl |
Origin of Product |
United States |
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